N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Overview
Description
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a quinazoline ring, and a thioether linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include ethylamine, methylbenzothiazole, and cyclopentaquinazoline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline ring or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction can lead to modified aromatic rings. Substitution reactions can introduce various functional groups onto the benzothiazole or quinazoline rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving benzothiazole and quinazoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole and quinazoline rings can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Thioesters: Compounds containing a sulfur atom bonded to an acyl group, often used in organic synthesis.
Uniqueness
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide is unique due to its combination of benzothiazole and quinazoline rings linked by a thioether bond. This structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS2/c1-4-28(24-27-19-9-8-14(2)10-21(19)31-24)22(29)13-30-23-25-15(3)18-11-16-6-5-7-17(16)12-20(18)26-23/h8-12H,4-7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMBEDXDNCJILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CSC3=NC(=C4C=C5CCCC5=CC4=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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